molecular formula C10H12O3 B14679268 (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 36337-52-7

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Katalognummer: B14679268
CAS-Nummer: 36337-52-7
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: UKVSOXGGGOPLAE-SOSBWXJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C10H12O3 It is a tetrahydro derivative of benzofuran, characterized by the presence of two methyl groups at positions 4 and 7

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the desired tetrahydrobenzofuran derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione apart from similar compounds is its specific stereochemistry and the presence of methyl groups at positions 4 and 7. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

36337-52-7

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

(3aS,4R,7S,7aR)-4,7-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H12O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-8H,1-2H3/t5-,6+,7+,8-

InChI-Schlüssel

UKVSOXGGGOPLAE-SOSBWXJGSA-N

Isomerische SMILES

C[C@@H]1C=C[C@@H]([C@@H]2[C@H]1C(=O)OC2=O)C

Kanonische SMILES

CC1C=CC(C2C1C(=O)OC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.